(5-Iodo-1-propylpyrazol-3-yl)methanol

Description

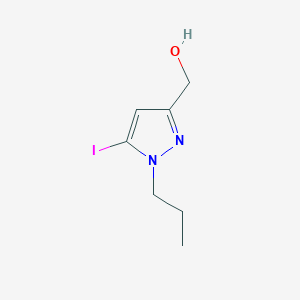

(5-Iodo-1-propylpyrazol-3-yl)methanol is a pyrazole derivative characterized by a hydroxylmethyl group at the 3-position, an iodine substituent at the 5-position, and a propyl chain at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity. However, the provided evidence lacks direct data on its synthesis, physicochemical properties, or biological activity, limiting a detailed introduction.

Properties

IUPAC Name |

(5-iodo-1-propylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2O/c1-2-3-10-7(8)4-6(5-11)9-10/h4,11H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKAXXOPJFLMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)CO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-Iodo-1-propylpyrazol-3-yl)methanol typically involves the reaction of appropriate pyrazole derivatives with iodine and propylating agents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF), methanol, or ethanol, which influence the stability and yield of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(5-Iodo-1-propylpyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into different reduced forms.

Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(5-Iodo-1-propylpyrazol-3-yl)methanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

Mechanism of Action

The mechanism of action of (5-Iodo-1-propylpyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparisons for (5-Iodo-1-propylpyrazol-3-yl)methanol are absent in the provided evidence, insights can be inferred from analogous pyrazole derivatives. Below is a generalized analysis based on structural motifs and substituent effects:

Substituent Effects

Halogenation: The iodine substituent distinguishes this compound from other halogenated pyrazoles (e.g., chloro- or bromo-substituted derivatives). Example: 5-Chloro-1-propylpyrazol-3-yl derivatives are often used as intermediates in drug synthesis but lack iodine’s radiolabeling utility .

Alkyl Chain Variations :

- The 1-propyl group may enhance lipophilicity compared to shorter chains (e.g., methyl or ethyl). For instance, 1-methylpyrazole derivatives typically exhibit higher aqueous solubility but reduced membrane permeability.

Hydroxymethyl Functionality: The hydroxymethyl group at the 3-position could improve hydrogen-bonding capacity relative to unsubstituted or nitro-substituted pyrazoles. Similar groups in compounds like (5-Amino-3-hydroxy-1H-pyrazol-1-yl)methanone derivatives (e.g., ’s compounds 7a and 7b) are linked to enhanced bioactivity in thiophene-based systems .

Hypothetical Data Table

| Compound | Substituents | Key Properties | Potential Applications |

|---|---|---|---|

| This compound | 5-I, 1-propyl, 3-CH₂OH | High lipophilicity, halogen bonding | Radiolabeling, catalysis |

| 5-Chloro-1-methylpyrazol-3-ol | 5-Cl, 1-methyl, 3-OH | Moderate solubility | Pharmaceutical intermediates |

| (5-Amino-3-hydroxy-1H-pyrazol-1-yl)methanone [7a] | 5-NH₂, 3-OH, thiophene linkage | Bioactive (anticancer, antimicrobial) | Drug discovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.